molecular formula C22H25NO2 B11352079 3-[4-(cyclopentyloxy)benzyl]-1-ethyl-1,3-dihydro-2H-indol-2-one

3-[4-(cyclopentyloxy)benzyl]-1-ethyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11352079
M. Wt: 335.4 g/mol
InChI Key: YDJAZSBGCNUFCF-UHFFFAOYSA-N
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Description

3-{[4-(CYCLOPENTYLOXY)PHENYL]METHYL}-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 3-{[4-(CYCLOPENTYLOXY)PHENYL]METHYL}-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE, typically involves the Fischer indole synthesis. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring . For this specific compound, the reaction conditions would include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve a good yield .

Industrial Production Methods

Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(CYCLOPENTYLOXY)PHENYL]METHYL}-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: KMnO₄ in an acidic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride (FeCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

3-{[4-(CYCLOPENTYLOXY)PHENYL]METHYL}-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[4-(CYCLOPENTYLOXY)PHENYL]METHYL}-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-(CYCLOPENTYLOXY)PHENYL]METHYL}-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific substitution pattern and the presence of the cyclopentyloxy group. This structural uniqueness may contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C22H25NO2

Molecular Weight

335.4 g/mol

IUPAC Name

3-[(4-cyclopentyloxyphenyl)methyl]-1-ethyl-3H-indol-2-one

InChI

InChI=1S/C22H25NO2/c1-2-23-21-10-6-5-9-19(21)20(22(23)24)15-16-11-13-18(14-12-16)25-17-7-3-4-8-17/h5-6,9-14,17,20H,2-4,7-8,15H2,1H3

InChI Key

YDJAZSBGCNUFCF-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=O)CC3=CC=C(C=C3)OC4CCCC4

Origin of Product

United States

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